

An In-depth Technical Guide to Potassium Di-tert-butyl Phosphate

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Compound of Interest

Compound Name: *potassium di-tert-butyl phosphate*

Cat. No.: *B8791027*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **potassium di-tert-butyl phosphate**, a versatile reagent crucial in modern organic synthesis and pharmaceutical development. The document details its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on data-driven insights and practical methodologies.

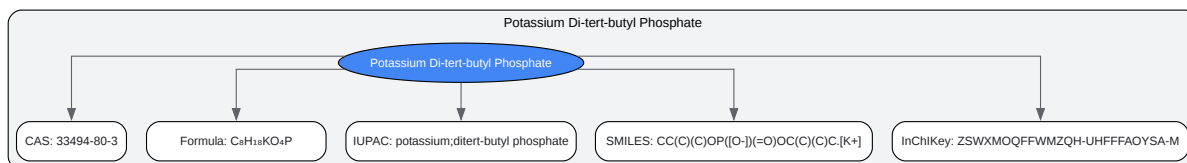
Chemical Structure and Identifiers

Potassium di-tert-butyl phosphate, with the chemical formula $C_8H_{18}KO_4P$, is the potassium salt of di-tert-butyl phosphate.[1][2] The bulky tert-butyl groups are a defining feature of its structure, influencing its reactivity and utility as a precursor in the synthesis of phosphate prodrugs.[3]

Chemical Identifiers:

- IUPAC Name: potassium;ditert-butyl phosphate[4]
- CAS Number: 33494-80-3[1][2][4][5]
- Molecular Formula: $C_8H_{18}KO_4P$ [1][4][5]
- SMILES: CC(C)(C)OP([O-])(=O)OC(C)(C)C.[K+][5][6]
- InChI Key: ZSWXMOQFFWMZQH-UHFFFAOYSA-M[5][6]

Below is a diagram representing the logical relationship of its chemical identifiers.



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Caption: Chemical identifiers for **potassium di-tert-butyl phosphate**.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties is presented below. This data is essential for handling, characterization, and application of the compound in a laboratory setting.

Property	Value	Reference(s)
Molecular Weight	248.30 g/mol	[1][2][4][5]
Appearance	White powder or crystalline solid	[2][7]
Melting Point	247-252 °C	[2][5]
Boiling Point	252.3 °C at 760 mmHg	[2]
Solubility	Highly soluble in polar solvents like water and alcohols.	[8][9]
Storage Temperature	2-8 °C	[2][5]
¹ H NMR (d6-DMSO)	δ 1.26 (s, 18H)	[1]
³¹ P NMR (CD ₃ OD)	δ -11.3 (s, 1P)	[10]

Synthesis of Potassium Di-tert-butyl Phosphate

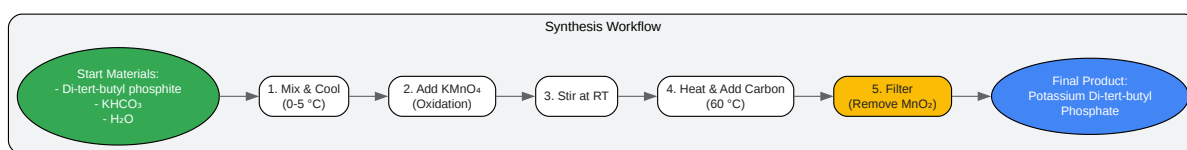
Potassium di-tert-butyl phosphate is commonly synthesized through the oxidation of di-tert-butyl phosphite. Several methods exist, with variations in the oxidizing agent used. A widely cited laboratory-scale protocol involves potassium permanganate.[1][2][11] An alternative, more efficient process utilizes hydrogen peroxide with a catalytic amount of potassium iodide, which avoids heavy metal waste.[3]

This protocol outlines the synthesis via the oxidation of di-tert-butyl phosphite.

- **Reaction Setup:** Combine di-tert-butyl phosphite (1.0 eq) and potassium bicarbonate (0.6 eq) in water. Cool the mixture to 0-5 °C in an ice bath with stirring.
- **Oxidation:** Add potassium permanganate (0.7 eq) portion-wise over one hour, maintaining the temperature below 20 °C.
- **Reaction Progression:** Allow the reaction to stir at room temperature for an additional 30 minutes to 18 hours.
- **Workup:** Heat the mixture to 60 °C. Add decolorizing carbon and stir for 15-20 minutes.

- Isolation: Filter the hot solution through celite or vacuum filter to remove manganese dioxide and carbon. The solid is washed with water.
- Purification: Evaporate the filtrate in vacuo to yield the crude **potassium di-tert-butyl phosphate** as a white solid.

The following diagram illustrates the workflow for this synthesis protocol.



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Caption: Workflow for the synthesis of **potassium di-tert-butyl phosphate**.

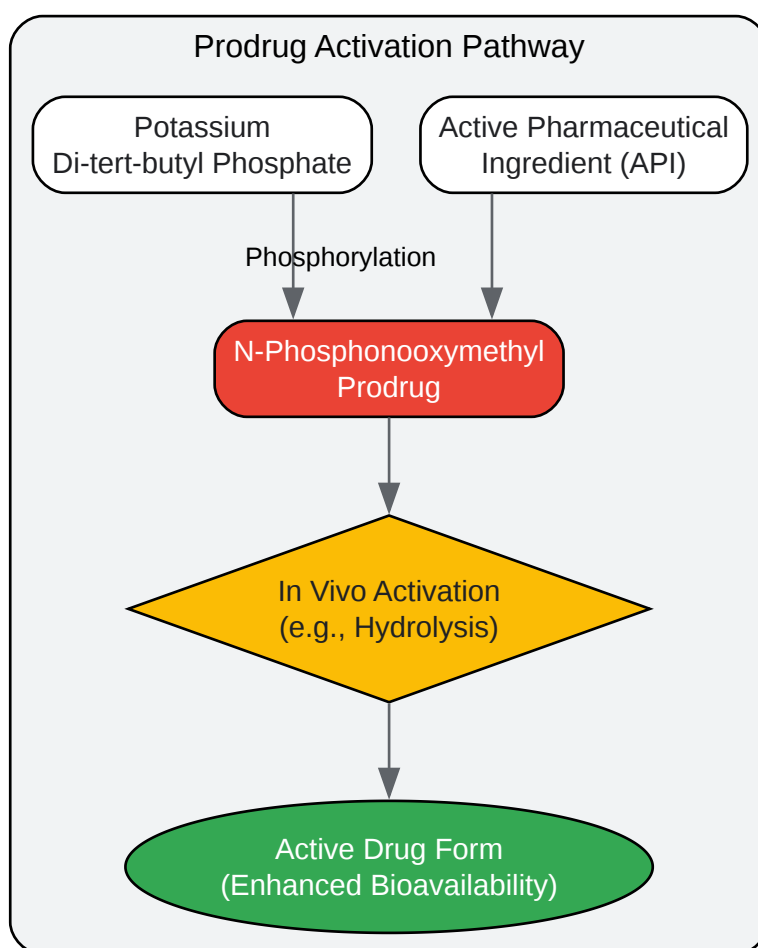
Applications in Drug Development and Organic Synthesis

Potassium di-tert-butyl phosphate is a key reagent with significant applications in the pharmaceutical industry and broader organic chemistry.

- Prodrug Synthesis: It serves as a critical phosphorylating agent for preparing N-phosphonooxymethyl prodrugs.[2][9][12] This strategy is employed to enhance the bioavailability of active pharmaceutical ingredients (APIs), often allowing for injectable formulations instead of tablets.[9][12] The di-tert-butyl protecting groups are stable during synthesis and can be readily removed in vivo.[3]
- Catalysis: The compound is utilized as a catalyst or reagent in various organic reactions.[2][11] Its strong basic properties make it effective as a base catalyst.[8][9]

- Intermediate for Key Reagents: It is a precursor for other important reagents, such as di-tert-butyl (chloromethyl) phosphate, which is also used in the formation of phosphonooxymethyl prodrugs.[3][13]
- Materials Science: It is used in the preparation of Nasicon-type phosphates, which are materials with applications as fast ion conductors and in low thermal expansion ceramics.[2][5][11]

The signaling pathway below illustrates its role in prodrug synthesis, leading to an active drug form.



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Caption: Role of **potassium di-tert-butyl phosphate** in prodrug synthesis.

Safety and Handling

Potassium di-tert-butyl phosphate is classified as an irritant. It is known to cause skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[4][5]

- Hazard Codes: Xi (Irritant)[2]
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5]
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Proper personal protective equipment (PPE), including gloves, lab coats, and safety eyewear, should be used when handling this compound.[9] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[9]

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